n-(5-Bromopicolinoyl)-n-cyclopropylglycine

Description

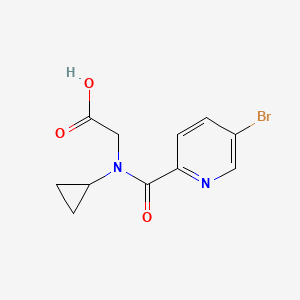

N-(5-Bromopicolinoyl)-N-cyclopropylglycine is a synthetic glycine derivative featuring two distinct substituents: a cyclopropyl group and a 5-bromopicolinoyl moiety. This compound is hypothesized to exhibit specialized reactivity in enzymatic systems, particularly in amine oxidoreductase (AO) interactions, based on structural analogs like N-cyclopropylglycine (CPG) .

Properties

Molecular Formula |

C11H11BrN2O3 |

|---|---|

Molecular Weight |

299.12 g/mol |

IUPAC Name |

2-[(5-bromopyridine-2-carbonyl)-cyclopropylamino]acetic acid |

InChI |

InChI=1S/C11H11BrN2O3/c12-7-1-4-9(13-5-7)11(17)14(6-10(15)16)8-2-3-8/h1,4-5,8H,2-3,6H2,(H,15,16) |

InChI Key |

LWRAERFYSCVYNR-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1N(CC(=O)O)C(=O)C2=NC=C(C=C2)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-(5-Bromopicolinoyl)-n-cyclopropylglycine typically involves the following steps:

Bromination of Picolinic Acid: The starting material, picolinic acid, is brominated at the 5-position using a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane.

Formation of Picolinoyl Chloride: The brominated picolinic acid is then converted to picolinoyl chloride using thionyl chloride or oxalyl chloride.

Coupling with Cyclopropylglycine: The picolinoyl chloride is reacted with cyclopropylglycine in the presence of a base such as triethylamine or pyridine to form the desired product, this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions, use of continuous flow reactors, and scaling up of the process to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: n-(5-Bromopicolinoyl)-n-cyclopropylglycine can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: The bromine atom at the 5-position of the pyridine ring can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acetic acid.

Reduction: Lithium aluminum hydride in tetrahydrofuran, sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed:

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: n-(5-Bromopicolinoyl)-n-cyclopropylglycine is used as a building block in the synthesis of more complex organic molecules. Its brominated pyridine ring makes it a versatile intermediate for further functionalization.

Biology: In biological research, this compound is studied for its potential as a ligand for various biological targets, including enzymes and receptors. Its structural features allow it to interact with specific binding sites, making it useful in drug discovery and development.

Medicine: this compound is investigated for its potential therapeutic applications. It may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties, although further research is needed to fully understand its medicinal potential.

Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties contribute to the enhancement of material performance and durability.

Mechanism of Action

The mechanism of action of n-(5-Bromopicolinoyl)-n-cyclopropylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated pyridine ring and cyclopropylglycine moiety allow it to bind to active sites, modulating the activity of the target molecules. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Core Structural Variations

The table below compares key structural features of N-(5-Bromopicolinoyl)-N-cyclopropylglycine with related glycine derivatives:

| Compound | N-Substituent 1 | N-Substituent 2 | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|---|

| This compound | Cyclopropyl | 5-Bromopicolinoyl | ~284.12 (estimated) | Bromine, pyridine ring |

| N-Cyclopropylglycine (CPG) | Cyclopropyl | H | 115.13 | Cyclopropane ring |

| Sarcosine (N-Methylglycine) | Methyl | H | 89.09 | Methyl group |

| L-Cyclopentylglycine | Cyclopentyl | H | 143.18 | Cyclopentane ring |

| N-Picolinoylglycine | H | Picolinoyl (unsubstituted) | 180.17 | Pyridine ring |

Key Observations :

- The 5-bromopicolinoyl group significantly increases molecular weight and introduces halogen-mediated electronic effects compared to simpler substituents like methyl or cyclopentyl.

- The cyclopropyl group’s strain and small size may enhance binding specificity in enzyme active sites compared to bulkier cyclopentyl analogs .

Reactivity in Enzymatic Systems

Studies on CPG (N-cyclopropylglycine) reveal that its cyclopropyl group undergoes ring-opening during oxidation by monomeric sarcosine oxidase (MSOX), favoring a polar reaction mechanism over single-electron transfer (SET) pathways . In contrast:

- Sarcosine (N-methylglycine) : Oxidized via hydride transfer without ring-opening due to the absence of strained substituents .

- L-Cyclopentylglycine : Larger cyclopentyl substituent may hinder binding to MSOX, reducing reactivity compared to CPG .

The bromine atom could stabilize transition states through halogen bonding, a feature absent in non-halogenated analogs like N-picolinoylglycine .

Physicochemical and ADMET Properties

Mechanistic Insights from CPG Studies

CPG’s oxidation by MSOX proceeds via a polar mechanism involving cyclopropyl ring-opening, forming an imine intermediate rather than radical species . This contrasts with sarcosine’s hydride transfer, highlighting how substituent strain dictates reaction pathways. For this compound, the bromopicolinoyl group may stabilize the transition state during similar ring-opening steps, though experimental validation is needed.

Biological Activity

Overview

n-(5-Bromopicolinoyl)-n-cyclopropylglycine is a synthetic organic compound characterized by a brominated pyridine ring and a cyclopropylglycine moiety. Its unique structural features suggest potential biological activities, making it a subject of interest in pharmacological research. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

- Chemical Formula : C₁₃H₁₃BrN₂O₂

- Molecular Weight : 303.15 g/mol

- Functional Groups : Bromine atom at the 5-position of the pyridine ring, picolinoyl group, and cyclopropylglycine moiety.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound's structure allows it to bind to active sites, modulating the activity of these target molecules. This can lead to various biological effects depending on the specific target involved.

Pharmacological Potential

Research indicates that this compound may exhibit various pharmacological activities:

- Anti-inflammatory Activity : Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines, indicating potential use in treating inflammatory diseases.

- Antimicrobial Properties : The compound has shown activity against certain bacterial strains, suggesting its potential as an antimicrobial agent.

- Anticancer Effects : Early investigations indicate that this compound may induce apoptosis in cancer cell lines, warranting further exploration in cancer therapy.

Case Studies

- Anti-inflammatory Effects : A study conducted on animal models demonstrated that administration of this compound resulted in a significant reduction in inflammation markers compared to control groups.

- Antimicrobial Activity : In vitro assays revealed that the compound exhibited inhibitory effects on Gram-positive bacteria, with minimum inhibitory concentrations (MIC) comparable to existing antibiotics.

- Cancer Cell Line Studies : Research involving human cancer cell lines indicated that treatment with this compound led to reduced cell viability and increased apoptosis rates, highlighting its potential as a chemotherapeutic agent.

Comparative Analysis with Similar Compounds

| Compound | Structural Variation | Biological Activity |

|---|---|---|

| n-(5-Bromopicolinoyl)-n-propylglycine | Propyl group instead of cyclopropyl | Similar anti-inflammatory effects but lower binding affinity |

| n-(5-Bromopicolinoyl)-n-methylglycine | Methyl group instead of cyclopropyl | Reduced antimicrobial activity compared to cyclopropyl derivative |

| n-(5-Bromopicolinoyl)-n-ethylglycine | Ethyl group instead of cyclopropyl | Comparable anticancer properties but less potent |

This table illustrates how the presence of the cyclopropyl group in this compound enhances its biological activity compared to similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.